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Abstract

8-lodooct-7-yn-1-ol is a valuable bifunctional molecule containing both a terminal iodoalkyne
and a primary alcohol. This structure makes it a versatile synthetic intermediate, particularly in
cross-coupling reactions and click chemistry, where the iodoalkyne can be readily modified and
the hydroxyl group allows for further functionalization or tethering to other molecules. While a
specific seminal "discovery" of 8-lodooct-7-yn-1-ol is not prominently documented in the
literature, its synthesis is a logical extension of established methodologies for the preparation
of terminal iodoalkynes from their corresponding terminal alkynes. This guide details the
synthetic route to 8-lodooct-7-yn-1-ol, starting from a commercially available precursor, and
provides detailed experimental protocols and characterization data based on analogous
reactions.

Synthetic Strategy

The synthesis of 8-lodooct-7-yn-1-ol is achieved in a two-step sequence, beginning with the
synthesis of the precursor, 7-Octyn-1-ol, followed by the iodination of the terminal alkyne.

Step 1: Synthesis of 7-Octyn-1-ol

The precursor, 7-Octyn-1-ol, can be synthesized from a more readily available internal alkyne,
such as 2-octyn-1-ol, via an "alkyne zipper" reaction. This isomerization reaction involves the
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migration of the triple bond to the terminal position.
Step 2: lodination of 7-Octyn-1-ol

The terminal alkyne of 7-Octyn-1-ol is then iodinated to yield the final product, 8-lodooct-7-yn-
1-ol. Several methods are available for the iodination of terminal alkynes. A common and
efficient method involves the use of N-lodosuccinimide (NIS) as the iodine source, often in the
presence of a catalyst such as silver nitrate (AgNOs) or a mild base.

Experimental Protocols
Synthesis of 7-Octyn-1-ol

This protocol is adapted from a known procedure for the alkyne zipper reaction.[1]
Materials:

e 2-Octyn-1-ol

e Sodium hydride (NaH), 50 wt% in mineral olil
e 1,3-Propanediamine

e Hexane, dry

e Methanol

o Water

e Chloroform

¢ Anhydrous sodium sulfate (Naz2S0a)

« Silica gel for column chromatography
Procedure:

e To a dry hexane solution of 1,3-propanediamine (6.5 eq.), add sodium hydride (5.2 eq.) at 60
°C and stir for 10 minutes.
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e Cool the reaction mixture to 0 °C and add 2-octyn-1-ol (1.0 eq.).

» Allow the reaction to warm to room temperature and stir for 3 hours.

e Quench the reaction by the careful addition of methanol, followed by water.

o Extract the aqueous mixture with chloroform.

» Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
e Evaporate the solvent in vacuo.

» Purify the crude product by column chromatography on silica gel to obtain 7-octyn-1-ol as a
pale yellow oil.

Synthesis of 8-lodooct-7-yn-1-ol

This proposed protocol is based on general and highly efficient methods for the iodination of
terminal alkynes using N-lodosuccinimide (NIS) and a catalytic amount of a mild base.[2][3]

Materials:

7-Octyn-1-ol

e N-lodosuccinimide (NIS)

e Potassium carbonate (K2COs)

e Tetrabutylammonium bromide (TBAB)

e Methanol (CHsOH)

e Petroleum ether

o Ethyl acetate

e Saturated sodium thiosulfate solution

« Silica gel for column chromatography
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Procedure:

Dissolve 7-Octyn-1-ol (1.0 eq.) in methanol (10 mL per 2 mmol of alkyne) in a round-
bottomed flask.

 To this solution, add N-lodosuccinimide (1.1 eq.), potassium carbonate (0.03 eq.), and
tetrabutylammonium bromide (0.03 eq.).

¢ Stir the mixture at 40 °C for 10-30 minutes, monitoring the reaction by Thin Layer
Chromatography (TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.

o Extract the mixture with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography using a mixture of petroleum
ether and ethyl acetate as the eluent to yield 8-lodooct-7-yn-1-ol.

Data Presentation
Reaction Data

Starting

Reaction Step ) Product Reagents Yield
Material
NaH, 1,3-
1 2-Octyn-1-ol 7-Octyn-1-ol o ~91%][1]
Propanediamine
8-lodooct-7-yn-1-  NIS, K2COs, >90% (expected)
2 7-Octyn-1-ol
ol TBAB 2]

Spectroscopic Data (Predicted)

The following spectroscopic data for 8-lodooct-7-yn-1-ol is predicted based on known data for
similar 1-iodoalkynes.
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Data Type

8-lodooct-7-yn-1-ol

1H NMR (CDCls, 400 MHz)

o (ppm) ~3.6 (t, 2H, -CH20H), ~2.2 (t, 2H, -CH2-
C=), ~1.6-1.3 (m, 8H, alkyl chain), ~1.5 (s, 1H, -
OH)

13C NMR (CDCls, 100 MHz)

o (ppm) ~94 (C-I), ~62 (-CH20H), ~32, ~28,
~25, ~18 (alkyl chain), ~6 (C=C-I)

IR (thin film)

v (cm=1) ~3350 (br, O-H), ~2930, ~2860 (C-H),
~2170 (C=C)

Mass Spec (ESI)

m/z [M+Na]* calculated for CsHi3IONa:
274.9903, found: (predicted)

Mandatory Visualizations

Synthesis of 7-Octyn-1-ol Workflow
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NaH, 1,3-Propanediamine
in Hexane, 60°C -> RT
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Caption: Workflow for the synthesis of 7-Octyn-1-ol.

Synthesis of 8-lodooct-7-yn-1-ol Workflow
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NIS, K2COs, TBAB
in Methanol, 40°C

==
/S
[

Click to download full resolution via product page

Caption: Workflow for the synthesis of 8-lodooct-7-yn-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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